

Measuring Sedoheptulose-1,7-bisphosphate in Plant Tissue: Application Notes and Protocols

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Compound of Interest

Compound Name: Sedoheptulose 1,7-bisphosphate

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Introduction

Sedoheptulose-1,7-bisphosphate (SBP) is a key intermediate in the Calvin-Benson cycle, the primary pathway for carbon fixation in photosynthetic organisms. The levels of SBP can provide insights into the regulation and efficiency of photosynthesis. Furthermore, as a unique component of this vital plant pathway, the enzymes involved in its metabolism, such as sedoheptulose-1,7-bisphosphatase (SBPase), are potential targets for the development of herbicides and plant growth regulators. Accurate measurement of SBP in plant tissues is therefore crucial for fundamental research in plant physiology and for applied research in agrochemistry and drug development.

This document provides detailed application notes and protocols for the quantification of sedoheptulose-1,7-bisphosphate in plant tissues, primarily focusing on Liquid Chromatography-Mass Spectrometry (LC-MS) based methods.

Data Presentation

The concentration of Sedoheptulose-1,7-bisphosphate and related Calvin-Benson cycle intermediates can vary significantly between plant species. The following table summarizes the levels of these metabolites in five different C3 plant species, extracted from Arrivault et al. (2019). This data is useful for comparative analysis and as a benchmark for experimental results.^[1]

Table 1: Levels of Calvin-Benson Cycle Intermediates in Various C3 Plant Species (nmol g-1 fresh weight)[1]

Metabolite	Arabidopsis thaliana	Nicotiana tabacum (Tobacco)	Oryza sativa (Rice)	Triticum aestivum (Wheat)	Manihot esculenta (Cassava)
Sedoheptulos e-1,7-bisphosphate (SBP)	1.8 ± 0.2	3.5 ± 0.4	2.9 ± 0.3	2.5 ± 0.3	2.1 ± 0.2
Sedoheptulos e-7-phosphate (S7P)	15.1 ± 1.5	25.2 ± 2.8	20.1 ± 2.2	18.5 ± 2.0	16.8 ± 1.8
Ribulose-1,5-bisphosphate (RuBP)	35.2 ± 3.9	55.8 ± 6.1	45.3 ± 5.0	41.2 ± 4.5	37.5 ± 4.1
3-Phosphoglycerate (3-PGA)	350.1 ± 38.5	585.2 ± 64.4	475.6 ± 52.3	432.1 ± 47.5	392.5 ± 43.2
Fructose-1,6-bisphosphate (FBP)	10.5 ± 1.2	18.1 ± 2.0	14.2 ± 1.6	12.8 ± 1.4	11.5 ± 1.3

Data are presented as mean ± standard error.

Experimental Protocols

The accurate quantification of SBP requires efficient extraction from plant tissues and a sensitive and specific analytical method. LC-MS/MS has emerged as the most reliable technique for this purpose.

Protocol 1: Extraction of Sugar Phosphates from Plant Tissue

This protocol is adapted from methods described for the extraction of polar metabolites from plant leaves.

Materials:

- Liquid nitrogen
- Mortar and pestle, pre-chilled with liquid nitrogen
- Extraction buffer: Chloroform:Methanol (3:7, v/v), pre-chilled to -20°C
- Microcentrifuge tubes, pre-chilled
- Centrifuge capable of reaching 14,000 x g at 4°C

Procedure:

- Harvest plant tissue (e.g., leaves) and immediately freeze in liquid nitrogen to quench metabolic activity.
- Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
- Transfer approximately 100 mg of the frozen powder to a pre-chilled microcentrifuge tube.
- Add 1 mL of pre-chilled chloroform:methanol (3:7) extraction buffer to the tube.
- Vortex vigorously for 1 minute to ensure thorough mixing.
- Incubate on ice for 30 minutes, with occasional vortexing.
- Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
- Carefully transfer the supernatant, which contains the polar metabolites including SBP, to a new microcentrifuge tube.

- The extract is now ready for LC-MS/MS analysis. If not analyzed immediately, store at -80°C.

Protocol 2: Quantification of Sedoheptulose-1,7-bisphosphate by LC-MS/MS

This protocol provides a general framework for the analysis of SBP. Specific parameters may need to be optimized depending on the LC-MS/MS system used. Due to the high polarity of SBP, specialized chromatography columns are required for good retention and separation.

Instrumentation and Columns:

- Liquid Chromatography system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).
- Chromatography column suitable for polar compounds, such as a porous graphitic carbon (PGC) column or a mixed-mode column (e.g., Primesep SB).

LC Conditions (Example using a PGC column):

- Mobile Phase A: 10 mM ammonium carbonate in water, pH 9.0
- Mobile Phase B: Acetonitrile
- Gradient:
 - 0-2 min: 95% A
 - 2-15 min: Linear gradient to 50% A
 - 15-20 min: Hold at 50% A
 - 20-21 min: Return to 95% A
 - 21-30 min: Re-equilibration at 95% A
- Flow Rate: 0.3 mL/min
- Column Temperature: 40°C

- Injection Volume: 5-10 μ L

MS/MS Conditions (Negative Ion Mode):

- Ion Source: Electrospray Ionization (ESI)
- Ionization Mode: Negative
- Capillary Voltage: 3.0-4.0 kV
- Source Temperature: 120-150°C
- Desolvation Temperature: 350-450°C
- Collision Gas: Argon
- Multiple Reaction Monitoring (MRM) Transitions for SBP:
 - Precursor Ion (m/z): 349.0
 - Product Ions (m/z): 97.0 (PO3⁻), 79.0 (PO2⁻)
 - Note: These transitions should be optimized for the specific instrument used.

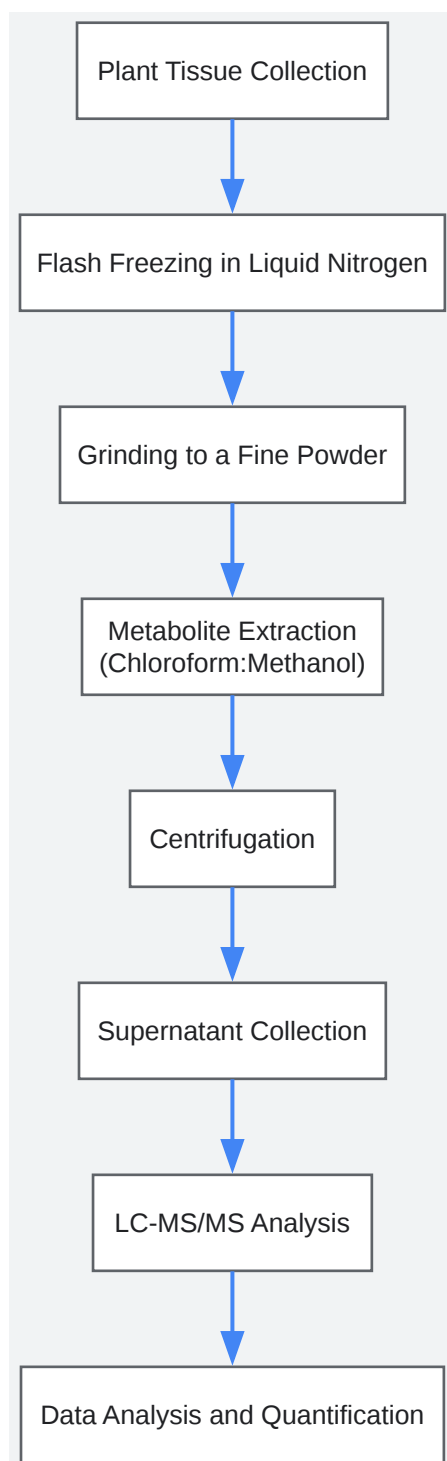
Quantification:

Due to the lack of a commercially available standard for sedoheptulose-1,7-bisphosphate, absolute quantification is challenging. Relative quantification can be performed by comparing the peak areas of SBP across different samples. For more accurate quantification, a stable isotope-labeled internal standard with a similar chemical structure can be used.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the measurement of sedoheptulose-1,7-bisphosphate from plant tissue.

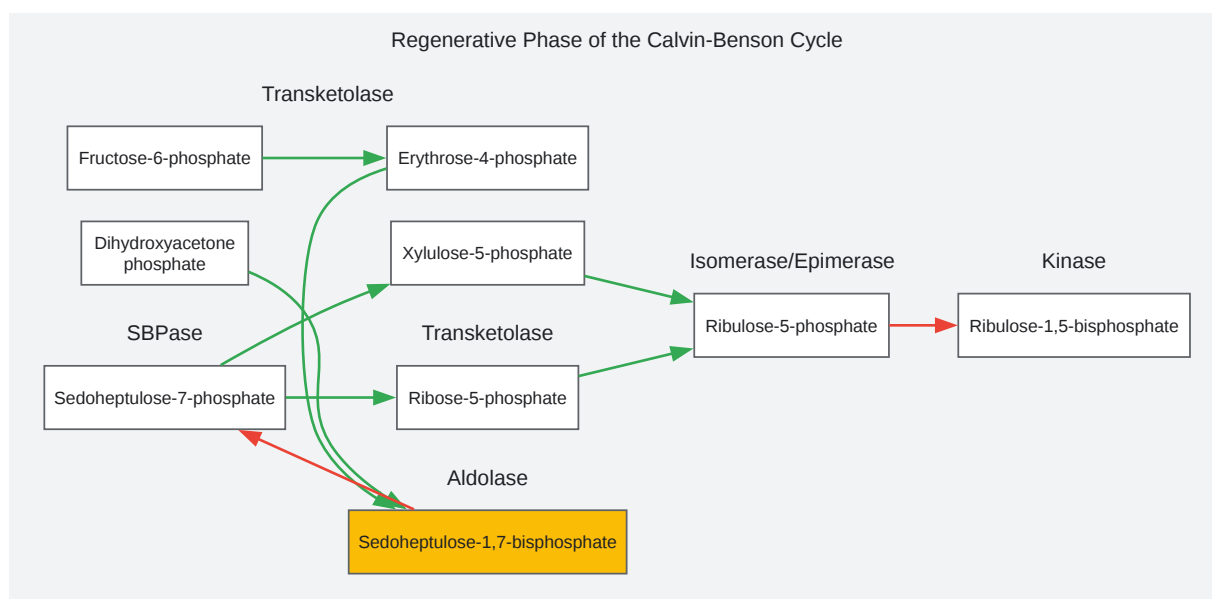


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Caption: Experimental workflow for SBP measurement.

Sedoheptulose-1,7-bisphosphate in the Calvin-Benson Cycle

This diagram shows the position of sedoheptulose-1,7-bisphosphate within the regenerative phase of the Calvin-Benson cycle.



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Caption: SBP in the Calvin-Benson Cycle.

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References

- 1. Metabolite profiles reveal interspecific variation in operation of the Calvin–Benson cycle in both C4 and C3 plants - PMC [pmc.ncbi.nlm.nih.gov]
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